molecular formula C21H20N2O3S2 B2494345 Methyl 2-{[2-(methoxyimino)-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]sulfanyl}benzenecarboxylate CAS No. 383148-17-2

Methyl 2-{[2-(methoxyimino)-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]sulfanyl}benzenecarboxylate

Cat. No.: B2494345
CAS No.: 383148-17-2
M. Wt: 412.52
InChI Key: VEEGVTZCOOIQSA-QJOMJCCJSA-N
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Description

Methyl 2-{[2-(methoxyimino)-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]sulfanyl}benzenecarboxylate is a synthetic organic compound characterized by a unique structure that includes methoxyimino, thiazole, and benzene carboxylate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1 Synthesis of Thiazole Intermediate: The preparation begins with the synthesis of the thiazole intermediate. The starting material is typically a substituted phenyl acetonitrile which undergoes cyclization in the presence of a sulfur source (e.g., sulfur powder or thiourea) and a base (e.g., potassium hydroxide).

  • Step 2 Introduction of Methoxyimino Group: The thiazole intermediate then undergoes an addition reaction with methoxyamine hydrochloride in the presence of a base (e.g., sodium acetate) to introduce the methoxyimino group.

  • Step 3 Coupling with Methyl Benzenecarboxylate: The final step involves the coupling of the synthesized methoxyimino-thiazole intermediate with methyl benzenecarboxylate through a thioetherification reaction. This reaction typically employs a thiolating agent such as sodium thiolate under controlled temperature conditions to yield the target compound.

Industrial Production Methods

Industrial production of Methyl 2-{[2-(methoxyimino)-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]sulfanyl}benzenecarboxylate generally involves large-scale synthesis utilizing the aforementioned steps. Process optimization focuses on improving yield, reducing reaction time, and minimizing by-products. Continuous flow reactors are sometimes employed to enhance reaction control and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions at the thiazole ring, potentially forming sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: Reduction reactions can occur at the methoxyimino group, converting it into an amine group using agents such as lithium aluminum hydride.

  • Substitution: The aromatic benzene ring allows for electrophilic and nucleophilic substitution reactions, potentially introducing various substituents at different positions on the ring.

Common Reagents and Conditions

  • Oxidation Reactions: Hydrogen peroxide, m-chloroperbenzoic acid

  • Reduction Reactions: Lithium aluminum hydride, sodium borohydride

  • Substitution Reactions: Halogenating agents, nucleophiles like ammonia or amines

Major Products Formed

The major products from these reactions depend on the conditions and reagents used but may include sulfoxides, sulfones, amines, and various substituted benzene derivatives.

Scientific Research Applications

Chemistry

In chemistry, Methyl 2-{[2-(methoxyimino)-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]sulfanyl}benzenecarboxylate is used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical transformations and derivatizations.

Biology

This compound has potential as a lead molecule in drug discovery due to its structural similarity to various bioactive compounds. Researchers explore its interactions with biological targets to develop new therapeutics.

Medicine

In medicinal research, this compound's potential anti-inflammatory, antimicrobial, and anticancer properties are of significant interest. Studies investigate its efficacy and mechanism of action in various disease models.

Industry

In the industrial sector, this compound finds applications in the development of advanced materials, such as polymers with specific properties, and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors, altering their activity and leading to downstream biological effects. The thiazole ring and methoxyimino group play crucial roles in these interactions by facilitating binding to active sites and modulating the compound's physicochemical properties.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-thiazolyl)benzenecarboxylate: Similar structure but lacks the methoxyimino group, affecting its reactivity and biological activity.

  • 2-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethylamine: Contains the thiazole and phenyl groups but differs in functional groups, impacting its chemical behavior and applications.

Uniqueness

The unique combination of methoxyimino, thiazole, and benzene carboxylate groups in Methyl 2-{[2-(methoxyimino)-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]sulfanyl}benzenecarboxylate imparts distinctive chemical and biological properties. This sets it apart from similar compounds, making it a valuable entity for research and industrial applications.

Conclusion

This compound is a versatile compound with wide-ranging applications in chemistry, biology, medicine, and industry. Its unique structure offers diverse reactivity and biological activity, making it a promising subject for continued research and development.

Properties

IUPAC Name

methyl 2-[(2Z)-2-methoxyimino-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]sulfanylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S2/c1-14-19(28-20(22-14)15-9-5-4-6-10-15)17(23-26-3)13-27-18-12-8-7-11-16(18)21(24)25-2/h4-12H,13H2,1-3H3/b23-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEEGVTZCOOIQSA-QJOMJCCJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=NOC)CSC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)/C(=N\OC)/CSC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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